2-(Sec-butylthio)-1-(3-chlorophenyl)ethan-1-one is a chemical compound with the molecular formula and a molecular weight of 242.77 g/mol. This compound is recognized for its utility in various research applications, particularly in organic synthesis and medicinal chemistry. The structure consists of a sec-butylthio group attached to an ethanone framework, which includes a chlorophenyl substituent, enhancing its reactivity and potential applications in pharmaceutical development.
2-(Sec-butylthio)-1-(3-chlorophenyl)ethan-1-one falls under the category of thioether compounds due to the presence of the sulfur atom in its structure. It is also classified as a ketone because of the carbonyl group (C=O) within the ethanone moiety.
The synthesis of 2-(Sec-butylthio)-1-(3-chlorophenyl)ethan-1-one typically involves nucleophilic substitution reactions where sec-butylthiol reacts with 1-(3-chlorophenyl)ethanone. The reaction can be facilitated by using bases such as sodium hydroxide or potassium carbonate to deprotonate the thiol, enhancing its nucleophilicity.
The molecular structure of 2-(Sec-butylthio)-1-(3-chlorophenyl)ethan-1-one can be represented by its canonical SMILES notation: CCC(C)SCC(=O)C1=CC(=CC=C1)Cl. The structural representation indicates the presence of a butyl group linked via a sulfur atom to an ethanone core, which is further substituted with a chlorophenyl group.
2-(Sec-butylthio)-1-(3-chlorophenyl)ethan-1-one can participate in several chemical reactions typical for thioethers and ketones:
These reactions are generally facilitated under controlled conditions, often requiring specific catalysts or solvents to achieve desired selectivity and yield.
The mechanism of action for 2-(Sec-butylthio)-1-(3-chlorophenyl)ethan-1-one largely depends on its interactions as a nucleophile or electrophile in various organic transformations:
Data on specific mechanisms would require further experimental studies to elucidate reaction pathways accurately.
2-(Sec-butylthio)-1-(3-chlorophenyl)ethan-1-one has several scientific uses:
CAS No.: 129119-78-4
CAS No.:
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2